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molecular formula C27H16O4 B8483390 9,9'-spirobi[fluorene]-2,2'-dicarboxylic Acid CAS No. 7242-30-0

9,9'-spirobi[fluorene]-2,2'-dicarboxylic Acid

Cat. No. B8483390
M. Wt: 404.4 g/mol
InChI Key: KUQXWYPFKWLDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06822094B2

Procedure details

 While stirring. first 7.2 g of bromine and then a solution of 3.0 g of 2,2′-diacetyl-9,9′-spirobifluorene in a little dioxane were added dropwise at 0° C. to a solution of 6.0 g of sodium hydroxide in 30 ml of water. After stirring for a further hour at room temperature, the clear yellow solution was admixed with 1 g of sodium hydrogen sulfite dissolved in 20 ml of water. After acidification with concentrated HCl, the colorless product which precipitated was filtered off and washed with a little water. Recrystallization from ethanol gave 9,9′-spirobifluorene-2,2′-dicarboxylic acid as clear, colorless prisms (mp. 352° C.).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrBr.[C:3]([C:6]1[CH:18]=[CH:17][C:16]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]3([C:30]4[CH:29]=[C:28]([C:31](=[O:33])C)[CH:27]=[CH:26][C:25]=4[C:24]4[C:19]3=[CH:20][CH:21]=[CH:22][CH:23]=4)[C:8]=2[CH:7]=1)(=[O:5])C.[OH-:34].[Na+].S([O-])(O)=[O:37].[Na+]>O.O1CCOCC1>[CH:29]1[C:30]2[C:9]3([C:8]4[CH:7]=[C:6]([C:3]([OH:5])=[O:34])[CH:18]=[CH:17][C:16]=4[C:15]4[C:10]3=[CH:11][CH:12]=[CH:13][CH:14]=4)[C:19]3[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=3)[C:25]=2[CH:26]=[CH:27][C:28]=1[C:31]([OH:33])=[O:37] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
BrBr
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)C1=CC=2C3(C4=CC=CC=C4C2C=C1)C1=CC=CC=C1C=1C=CC(=CC13)C(C)=O
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for a further hour at room temperature
CUSTOM
Type
CUSTOM
Details
After acidification with concentrated HCl, the colorless product which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with a little water
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC=2C3=CC=CC=C3C3(C12)C1=CC=CC=C1C=1C=CC(=CC13)C(=O)O)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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